4-Chloro-5,7-difluoroquinoline-3-carbonitrile
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Overview
Description
4-Chloro-5,7-difluoroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H3ClF2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile typically involves the reaction of 4-chloroquinoline-3-carbonitrile with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-difluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic substitution: Reagents such as bromine or nitric acid in the presence of catalysts.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Electrophilic substitution: Formation of halogenated or nitrated quinoline derivatives.
Oxidation and reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
4-Chloro-5,7-difluoroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying enzyme mechanisms and interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways. The compound’s fluorine atoms enhance its binding affinity and selectivity towards molecular targets, making it effective in low concentrations.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline-3-carbonitrile: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
5,7-Difluoroquinoline-3-carbonitrile: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
4-Chloro-5-fluoroquinoline-3-carbonitrile: Contains only one fluorine atom, resulting in different reactivity and applications.
Uniqueness
4-Chloro-5,7-difluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of these substituents allows for a broader range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
4-chloro-5,7-difluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-8-2-6(12)1-7(13)9(8)10/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCZKIKRRLOFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)C#N)Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016819-82-1 |
Source
|
Record name | 4-chloro-5,7-difluoroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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